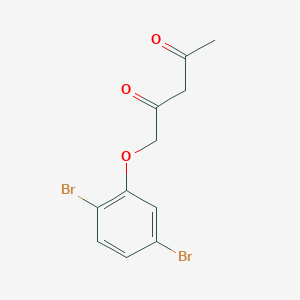
1-(2,5-Dibromophenoxy)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dibromophenoxy)pentane-2,4-dione is an organic compound with the molecular formula C11H10Br2O3 It is a derivative of pentane-2,4-dione, where the phenoxy group is substituted with bromine atoms at the 2 and 5 positions
Méthodes De Préparation
The synthesis of 1-(2,5-dibromophenoxy)pentane-2,4-dione typically involves the bromination of phenoxy-substituted pentane-2,4-dione. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Dibromophenoxy)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of phenoxy-substituted pentane-2,4-dione.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are usually carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines may produce amino derivatives.
Applications De Recherche Scientifique
1-(2,5-Dibromophenoxy)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromine atoms provide reactive sites for further functionalization.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-dibromophenoxy)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
1-(2,5-Dibromophenoxy)pentane-2,4-dione can be compared with other similar compounds, such as:
1-(2,4-Dibromophenoxy)pentane-2,4-dione: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.
1-(2,5-Dichlorophenoxy)pentane-2,4-dione: Chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
1-(2,5-Dimethylphenoxy)pentane-2,4-dione: Methyl groups instead of bromine, affecting the compound’s steric and electronic properties.
Propriétés
Numéro CAS |
828923-22-4 |
|---|---|
Formule moléculaire |
C11H10Br2O3 |
Poids moléculaire |
350.00 g/mol |
Nom IUPAC |
1-(2,5-dibromophenoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H10Br2O3/c1-7(14)4-9(15)6-16-11-5-8(12)2-3-10(11)13/h2-3,5H,4,6H2,1H3 |
Clé InChI |
XMUFUGIHJMBZIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)COC1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
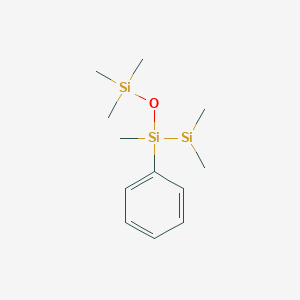

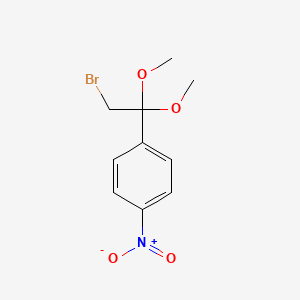
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

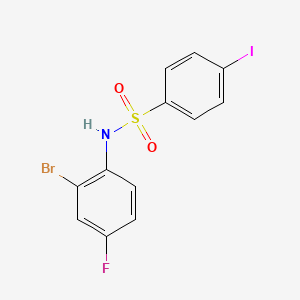
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
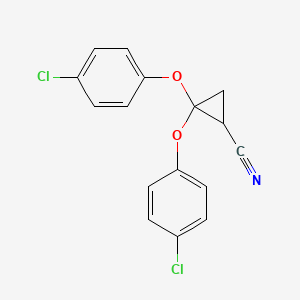
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
